1-Bromo-3,4-difluoro-2-methoxy-5-(methylsulfonyl)benzene
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Overview
Description
1-Bromo-3,4-difluoro-2-methoxy-5-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H7BrF2O3S and a molecular weight of 301.1 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,4-difluoro-2-methoxy-5-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfone derivatives are formed from the oxidation of the methylsulfonyl group.
Coupling Reactions: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-3,4-difluoro-2-methoxy-5-(methylsulfonyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluoro-2-methoxy-5-(methylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the methylsulfonyl group can participate in oxidation-reduction reactions . The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy group .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the fluorine and methylsulfonyl groups.
1-Bromo-3,5-difluorobenzene: Contains fluorine atoms but lacks the methoxy and methylsulfonyl groups.
1-Bromo-2,5-difluoro-4-(methylsulfonyl)benzene: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness
1-Bromo-3,4-difluoro-2-methoxy-5-(methylsulfonyl)benzene is unique due to the specific combination of bromine, fluorine, methoxy, and methylsulfonyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H7BrF2O3S |
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Molecular Weight |
301.11 g/mol |
IUPAC Name |
1-bromo-3,4-difluoro-2-methoxy-5-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7BrF2O3S/c1-14-8-4(9)3-5(15(2,12)13)6(10)7(8)11/h3H,1-2H3 |
InChI Key |
WCEAOXCBWZJYFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)S(=O)(=O)C)Br |
Origin of Product |
United States |
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